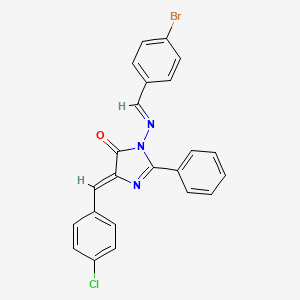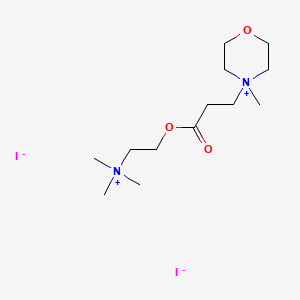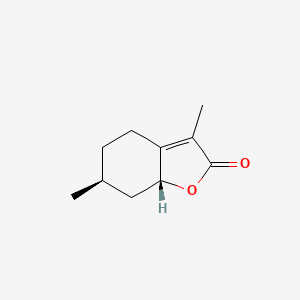
Isomintlactone,(-)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isomintlactone,(-)- is an organic compound belonging to the class of benzofurans. It is known for its presence in peppermint oils and contributes to the sweet, coconut, and coumarin-like aroma characteristics of these oils . The molecular formula of Isomintlactone,(-)- is C10H14O2, and it has a molecular mass of 166.22 g/mol .
Vorbereitungsmethoden
Isomintlactone,(-)- can be synthesized through various synthetic routes. One common method involves the reaction of (3R)-3-methylcyclohexanone with tributylamine and titanium tetrachloride in dichloromethane at -78°C, followed by the addition of pyruvic aldehyde dimethyl acetal in dichloromethane at 20°C for 14 hours . Industrial production methods often involve the extraction and fractionation of peppermint oil, where Isomintlactone,(-)- is isolated along with other components .
Analyse Chemischer Reaktionen
Isomintlactone,(-)- undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Isomintlactone,(-)- can lead to the formation of various oxidized derivatives .
Wissenschaftliche Forschungsanwendungen
Isomintlactone,(-)- has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying the synthesis and reactivity of benzofurans. In biology, it is studied for its potential biological activities, including antimicrobial and antioxidant properties. In medicine, Isomintlactone,(-)- is investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties. In the industry, it is used as a flavoring agent in food and beverages due to its pleasant aroma .
Wirkmechanismus
The mechanism of action of Isomintlactone,(-)- involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in oxidative stress and inflammation. The specific molecular targets and pathways involved in its mechanism of action are still under investigation, but it is known to influence the production of reactive oxygen species and the expression of inflammatory cytokines .
Vergleich Mit ähnlichen Verbindungen
Isomintlactone,(-)- is similar to other compounds in the class of benzofurans, such as mintlactone and menthofurolactone. These compounds share similar structural features and aromatic properties. Isomintlactone,(-)- is unique in its specific stereochemistry and the distinct aroma characteristics it imparts to peppermint oils. The ability to produce menthofuran distinguishes Mentha piperita L. from other species like Mentha arvensis and Mentha spicata, making the identification and characterization of mint lactones critical in understanding and developing peppermint oil flavor chemistry .
Eigenschaften
CAS-Nummer |
16434-37-0 |
|---|---|
Molekularformel |
C10H14O2 |
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
(6S,7aR)-3,6-dimethyl-5,6,7,7a-tetrahydro-4H-1-benzofuran-2-one |
InChI |
InChI=1S/C10H14O2/c1-6-3-4-8-7(2)10(11)12-9(8)5-6/h6,9H,3-5H2,1-2H3/t6-,9+/m0/s1 |
InChI-Schlüssel |
VUVQBYIJRDUVHT-IMTBSYHQSA-N |
Isomerische SMILES |
C[C@H]1CCC2=C(C(=O)O[C@@H]2C1)C |
Kanonische SMILES |
CC1CCC2=C(C(=O)OC2C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


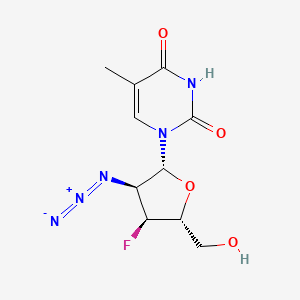
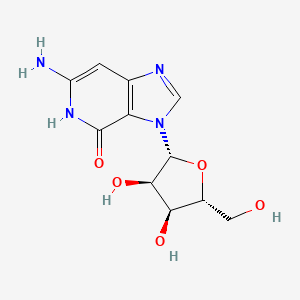
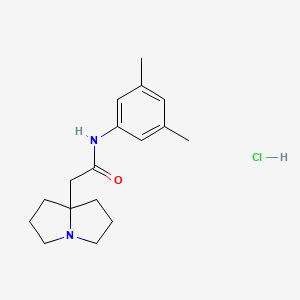
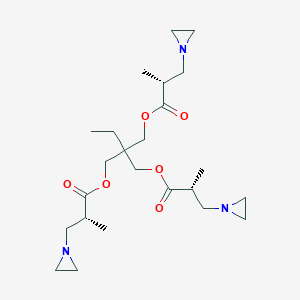
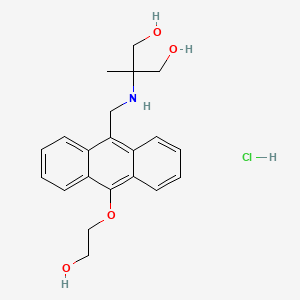
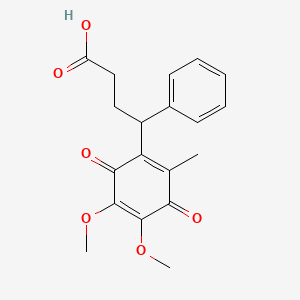
![1-[2-(9-chloro-6H-benzo[b][1,4]benzodioxepin-6-yl)ethyl]piperidine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12783334.png)

